Methyl 2-(3-bromophenyl)acetate
Description
Overview of Phenylacetate (B1230308) Derivatives in Chemical Sciences
Phenylacetic acid and its derivatives, including esters like methyl phenylacetate, are a class of organic compounds characterized by a phenyl group attached to an acetyl group. wikipedia.org These structures are not merely laboratory curiosities; they are found in nature and play a role in various biological processes. For instance, phenylacetic acid itself is an auxin, a type of plant hormone, and is also a metabolic byproduct of the amino acid phenylalanine in humans. wikipedia.org
In the realm of synthetic chemistry, phenylacetate derivatives are versatile intermediates. They serve as foundational components in the production of pharmaceuticals, fragrances, and agrochemicals. drugbank.comyoutube.com For example, phenylacetic acid is a precursor in the synthesis of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.orgdrugbank.com The ester functional group in these derivatives can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further molecular elaboration. youtube.com Their utility is further expanded through reactions at the alpha-carbon (the carbon adjacent to the carbonyl group), which can be functionalized to create new carbon-carbon and carbon-heteroatom bonds. acs.org
Rationale for Research on Methyl 2-(3-bromophenyl)acetate
The specific placement of a bromine atom on the phenyl ring of methyl phenylacetate dramatically enhances its utility as a synthetic intermediate. This compound is of particular interest due to the presence of the bromine atom at the meta (3-position) of the aromatic ring. This halogen atom serves as a highly effective "chemical handle" for a variety of powerful cross-coupling reactions.
Aryl halides, including aryl bromides, are key substrates in numerous transition metal-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. The meta-substitution pattern is crucial as it directs the introduction of new functional groups to a specific position on the aromatic ring, which is often a key requirement in the design of new drug candidates and functional materials. For instance, this compound is used as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug. pharmaffiliates.com
The ester moiety of this compound provides another point of reactivity, allowing for modifications such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This dual reactivity makes it a highly versatile building block for constructing molecules with diverse architectures and functionalities.
Below is a table summarizing some of the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 150529-73-0 pharmaffiliates.com |
| Molecular Formula | C₉H₉BrO₂ pharmaffiliates.com |
| Molecular Weight | 229.07 g/mol pharmaffiliates.com |
| Physical Form | Liquid sigmaaldrich.com |
| Boiling Point | 264 °C chemicalbook.com |
| Density | 1.445 g/cm³ chemicalbook.com |
Historical Context of Brominated Aromatic Compounds in Organic Synthesis
The use of brominated aromatic compounds in organic synthesis has a rich history and is a cornerstone of modern synthetic chemistry. acs.org Bromination is a fundamental transformation that introduces a versatile functional group onto an aromatic ring. nih.gov Initially, molecular bromine was the reagent of choice for this purpose. acs.orgnih.gov However, due to its hazardous nature, a significant amount of research has been dedicated to developing safer and more selective brominating agents. acs.orgnih.gov
The development of electrophilic aromatic substitution reactions, including halogenation, was a pivotal moment in the history of organic chemistry. masterorganicchemistry.com These reactions, often facilitated by a Lewis acid catalyst, allowed for the direct functionalization of the stable benzene (B151609) ring. masterorganicchemistry.comlibretexts.org The ability to install a bromine atom onto an aromatic ring opened up a vast array of subsequent chemical transformations. nih.gov
The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of brominated aromatic compounds. These reactions, which earned their pioneers the Nobel Prize in Chemistry in 2010, provided highly efficient and selective methods for forming new bonds at the site of the bromine atom. This has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular structure is paramount. researchgate.net The strategic placement of bromine, as seen in this compound, continues to be a critical strategy in the design of complex synthetic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-73-0 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
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Synthetic Methodologies for Methyl 2 3 Bromophenyl Acetate
Established Synthetic Routes and Reaction Conditions
Direct Esterification Approaches
The most direct and commonly employed method for the synthesis of methyl 2-(3-bromophenyl)acetate is the Fischer-Speier esterification of 3-bromophenylacetic acid. truman.edumasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Common catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). truman.eduoperachem.com The reaction is generally carried out under reflux conditions. truman.educhemicalbook.com
A typical laboratory procedure involves dissolving 3-bromophenylacetic acid in a large excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for a specified period. After completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent and washing with a basic solution to remove any unreacted acid. operachem.com
Table 1: Reaction Conditions for Fischer Esterification of Phenylacetic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65°C | - | - | operachem.com |
| Lauric Acid | Ethanol (B145695) | Acetyl Chloride (generates HCl in situ) | Reflux (~120°C) | 1 hour | - | cerritos.edu |
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | 1 hour | - | truman.edu |
| 2-Bromophenylacetic Acid | Methanol | H₂SO₄ | Reflux | 30 min | 99% | chemicalbook.com |
Alternative Synthetic Pathways
Beyond direct esterification, this compound can be synthesized through multi-step sequences starting from different precursors.
One notable alternative involves the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction can be used to prepare the precursor, 3-bromophenylacetic acid, from 3'-bromoacetophenone. The Willgerodt-Kindler reaction typically involves heating the aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid, which can then be esterified as described above. A patent describes the synthesis of 3-bromophenylacetic acid from 3-bromoacetophenone using sulfur and morpholine, followed by hydrolysis with sulfuric acid in a mixture of acetic acid and water, achieving a 92.3% yield of the acid. chemicalbook.com
Another pathway commences with 3-bromobenzyl cyanide . The nitrile group can be hydrolyzed under acidic or basic conditions to afford 3-bromophenylacetic acid, which is then subjected to Fischer esterification. Alternatively, the nitrile can be directly converted to the methyl ester.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer powerful alternatives for the synthesis of this compound, often providing higher efficiency and milder reaction conditions compared to traditional methods.
Transition-Metal Catalysis (e.g., Palladium, Nickel, Copper)
Transition-metal catalysis provides a versatile platform for the synthesis of aryl acetate (B1210297) derivatives.
Palladium-catalyzed reactions are particularly prominent. The alkoxycarbonylation of aryl bromides, including derivatives of benzyl (B1604629) bromide, using carbon monoxide and an alcohol is a well-established method for the synthesis of esters. d-nb.infoorganic-chemistry.orgnih.govrsc.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, often in the presence of a phosphine (B1218219) ligand like Xantphos. nih.gov The reaction can be performed at atmospheric or low pressure of carbon monoxide. organic-chemistry.orgnih.gov For instance, the palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides has been achieved at a low CO pressure of 2 atm. organic-chemistry.orgnih.gov
Nickel-catalyzed reactions also offer a viable route. For example, the nickel-catalyzed direct carboxylation of benzyl halides with CO₂ has been developed, providing a route to phenylacetic acids which can then be esterified. thieme-connect.de This method is advantageous as it utilizes the abundant and non-toxic CO₂ as a C1 source.
Table 2: Examples of Transition-Metal Catalyzed Synthesis of Related Esters and Carboxylic Acids
| Substrate | Catalyst System | Reagents | Product Type | Yield | Reference |
| Aryl Bromides | Pd(OAc)₂ / Xantphos | CO, Methanol, Et₃N | Methyl Esters | 78-98% | nih.gov |
| sec-Alkyl Bromides | Pd(PPh₃)₂Cl₂ / IMes | CO, Alcohol | Esters | High | organic-chemistry.org |
| Benzyl Halides | Nickel Catalyst | CO₂ | Phenylacetic Acids | - | thieme-connect.de |
Organocatalysis and Metal-Free Protocols
In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the use of potentially toxic and expensive transition metals.
Organocatalytic esterification of carboxylic acids offers a green alternative to traditional acid catalysis. Brønsted acids have been used to catalyze the atroposelective coupling of carboxylic acids with alcohols. thieme-connect.de Furthermore, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via the activation of the carboxylic acid, facilitating the nucleophilic attack of the alcohol.
Metal-free arylation reactions are also emerging as a powerful tool in organic synthesis. While a direct application to the synthesis of this compound is yet to be reported, these methods provide a conceptual framework for future developments.
Optimization of Synthesis for Research Scale and Potential Industrial Processes
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications, focusing on maximizing yield, minimizing costs, and ensuring sustainability.
For the widely used Fischer esterification , several strategies can be employed for optimization. On a research scale, using a large excess of methanol and a catalytic amount of a strong acid under reflux is a straightforward approach to achieve high conversion. masterorganicchemistry.com To further drive the equilibrium towards the product, the removal of water using a Dean-Stark apparatus can be effective, especially when using a solvent that forms an azeotrope with water, such as toluene. masterorganicchemistry.com
For potential industrial-scale production, continuous flow processes offer significant advantages over batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. The optimization of a multi-step continuous flow process for pharmaceutical synthesis has been demonstrated, highlighting the potential for such technologies in the production of fine chemicals.
Microwave-assisted esterification has also emerged as a powerful technique for accelerating reaction rates and improving yields. The optimization of methyl acetate synthesis from acetic acid and methanol using microwave irradiation combined with response surface methodology (RSM) has been reported to achieve a conversion of 98.76% in just over 24 minutes. researchgate.net Such approaches could potentially be adapted for the synthesis of this compound to significantly reduce reaction times and energy consumption.
Table 3: Parameters for Optimization of Esterification Reactions
| Parameter | Strategy | Expected Outcome |
| Reactant Ratio | Use of excess alcohol | Shift equilibrium towards product formation |
| Catalyst | Selection of efficient acid or organocatalyst | Increased reaction rate, milder conditions |
| Temperature | Optimization for specific catalyst and reactants | Balance between reaction rate and side reactions |
| Water Removal | Dean-Stark trap, molecular sieves | Shift equilibrium towards product formation |
| Reaction Time | Monitoring for completion | Avoidance of side product formation and energy waste |
| Process Technology | Continuous flow, microwave assistance | Improved efficiency, scalability, and safety |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Bromophenyl Acetate
Halogen-Mediated Cross-Coupling Reactions
The presence of a bromine atom on the phenyl ring of Methyl 2-(3-bromophenyl)acetate makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org this compound readily participates in Suzuki-Miyaura reactions, where the bromine atom is replaced by various aryl, vinyl, or alkyl groups. organic-chemistry.org
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) is transferred to the palladium center, typically in the presence of a base. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. libretexts.org
A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. For instance, the coupling of aryl halides with arylboronic acids often utilizes catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. youtube.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, including the ester moiety present in this compound. organic-chemistry.org A similar compound, ethyl 2-(4-bromophenyl)acetate, has been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | Reflux | thieme-connect.de |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Room Temp | organic-chemistry.org |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | - | researchgate.net |
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound allows for participation in other significant cross-coupling reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgnih.gov this compound can be coupled with various alkynes to introduce an alkynyl group at the 3-position of the phenyl ring. Copper-free Sonogashira protocols have also been developed, often employing a palladium catalyst with a suitable phosphine ligand and a base like DBU. beilstein-journals.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, to produce arylamines. Research has shown the successful application of this reaction on similar bromo-substituted aromatic compounds. acs.org
Heck Coupling: While not as commonly cited for this specific substrate in the initial search, the Heck reaction, which couples aryl halides with alkenes, is another potential transformation for this compound.
Ester Functional Group Reactivity
The methyl ester group of this compound is also a site of reactivity, allowing for its conversion into other functional groups such as different esters, carboxylic acids, or amides.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification: In the presence of a base, such as an alkoxide, the reaction proceeds through a nucleophilic acyl substitution mechanism. The incoming alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the original methoxide (B1231860) group yields the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original methanol (B129727) molecule is eliminated, and deprotonation of the new ester yields the final product. masterorganicchemistry.com
Various catalysts, including metal complexes like titanium and zinc compounds, can also facilitate transesterification under milder conditions. organic-chemistry.orgacs.org
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt formed is deprotonated. Acidic hydrolysis is an equilibrium process. The hydrolysis of a similar compound, ethyl 2-(4-bromophenyl)acetate, is a known transformation. acs.org
Amidation: this compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, often requiring heat, proceeds via nucleophilic acyl substitution where the amine attacks the ester carbonyl group. The synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives has been achieved through a condensation reaction with a carboxylic acid that was itself synthesized from a bromophenylacetate derivative. acs.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Bromophenyl Moiety
The benzene (B151609) ring of this compound can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of the incoming electrophile are governed by the two substituents on the ring: the bromine atom and the methyl acetate (B1210297) group (-CH₂COOCH₃).
The -CH₂COOCH₃ group is moderately deactivating due to the electron-withdrawing nature of the ester and directs incoming electrophiles to the meta position relative to its point of attachment.
The combined effect of these two groups makes the ring less reactive towards electrophilic attack than benzene. The positions ortho and para to the bromine (positions 2, 4, and 6) and the position meta to the -CH₂COOCH₃ group (positions 5) are the most likely sites for substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. wikipedia.org For SₙAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to a good leaving group (like a halogen). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The substituents on this compound are not strongly activating enough for a typical SₙAr reaction to proceed under mild conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution might be possible, potentially through an elimination-addition (benzyne) mechanism. chemistrysteps.com
Decarboxylative Annulation and Related Cascade Reactions
While the specific decarboxylative annulation of this compound is not extensively documented in dedicated studies, the reactivity of similar compounds, such as methyl 2-(2-bromophenyl)acetates, provides insight into potential reaction pathways. For instance, a base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones has been developed to synthesize benzoxepines. nih.govsyncatmeth.es This reaction proceeds through a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution. nih.govsyncatmeth.es Key intermediates in this process have been isolated and characterized, supporting the proposed decarboxylative annulation mechanism. nih.govsyncatmeth.es
Although a direct analogue for the 3-bromo isomer is not readily found, this suggests that under appropriate conditions, the carboxylate group of this compound could be utilized as a leaving group in annulation or cascade sequences. Cascade reactions, in general, are powerful tools for the efficient construction of complex polycyclic skeletons, which are often found in biologically active molecules. ias.ac.in These reactions can proceed through various mechanisms, including pericyclic, polar, radical, and transition metal-catalyzed pathways, leading to the formation of multiple bonds in a single operation. ias.ac.in
Stereoselective Transformations and Chiral Auxiliary Applications
The application of this compound in stereoselective transformations is an area of significant interest, particularly in the synthesis of chiral molecules. A notable, albeit not fully detailed, application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen. mdpi.com (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) with potential applications in the treatment of Alzheimer's disease. mdpi.com The synthesis of a specific enantiomer ((R)-Flurbiprofen) implies a stereoselective process at some stage, potentially involving the asymmetric transformation of a derivative of this compound.
The concept of using chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate, directing the subsequent reaction to favor the formation of one diastereomer over the other. nih.gov After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nih.gov
Common chiral auxiliaries include oxazolidinones, camphorsultam, and derivatives of pseudoephedrine. nih.gov These auxiliaries function by creating a chiral environment that sterically hinders one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. nih.gov For instance, N-acyloxazolidinones can be deprotonated to form enolates, which then react diastereoselectively with electrophiles. nih.gov
While there is no direct evidence in the reviewed literature of this compound or its parent acid, 2-(3-bromophenyl)acetic acid, being used to create a novel chiral auxiliary, the principle remains applicable. One could envision converting 2-(3-bromophenyl)acetic acid into an amide with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral amide. Deprotonation of the α-carbon of this amide would generate a chiral enolate, which could then undergo diastereoselective alkylation or other reactions. Subsequent cleavage of the chiral auxiliary would yield an enantiomerically enriched product derived from this compound.
Synthesis and Chemical Transformations of Derivatives and Analogues of Methyl 2 3 Bromophenyl Acetate
Synthesis of Substituted Aryl Acetate (B1210297) Derivatives
Methyl 2-(3-bromophenyl)acetate serves as a key intermediate for the generation of a variety of substituted aryl acetate derivatives. The bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.
One notable application is in the synthesis of the methyl ester derivative of (R)-Flurbiprofen. pharmaffiliates.com (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug. pharmaffiliates.com The synthesis involves a palladium-catalyzed coupling reaction to introduce the desired substituent at the bromine-bearing carbon. beilstein-journals.org
Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid. This transformation provides another entry point for further derivatization, such as amidation reactions to form a wide range of N-substituted 2-(3-bromophenyl)acetamides.
Here is a table summarizing some substituted aryl acetate derivatives synthesized from this compound:
| Derivative Name | Synthetic Method | Reference |
| Methyl 2-(3-aminophenyl)acetate | Reduction of the corresponding nitro derivative | Not specified in search results |
| Methyl 2-(3-cyanophenyl)acetate | Cyanation of this compound | Not specified in search results |
| Methyl 2-(3-alkynylphenyl)acetate | Sonogashira coupling | beilstein-journals.org |
| 2-(3-Bromophenyl)acetic acid | Hydrolysis of the methyl ester | bldpharm.com |
Generation of Heterocyclic Compounds Incorporating the Bromophenylacetate Core
The structural framework of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Both the reactive bromine atom and the acetate moiety can participate in cyclization reactions to form fused or substituted ring systems.
Triazole and Oxadiazole Analogues
The synthesis of triazole and oxadiazole analogues often begins with the conversion of the methyl ester to a hydrazide. This key intermediate, 2-(3-bromophenyl)acetohydrazide, can then undergo cyclization with various reagents to form the desired five-membered heterocyclic rings. For example, reaction with carbon disulfide followed by treatment with an appropriate reagent can yield oxadiazole derivatives. Similarly, reaction with isothiocyanates or other nitrogen-containing electrophiles can lead to the formation of triazole rings. These heterocyclic systems are of significant interest due to their presence in many biologically active molecules. nih.govnih.gov
Pyrimidine (B1678525) and Tetrahydropyrimidine (B8763341) Derivatives
The bromophenylacetate core can be incorporated into pyrimidine and tetrahydropyrimidine rings through multi-component reactions like the Biginelli reaction. nih.govnih.gov In a typical Biginelli reaction, an aldehyde (which can be derived from the bromophenyl group), a β-dicarbonyl compound (related to the acetate part), and urea (B33335) or thiourea (B124793) are condensed to form the dihydropyrimidine (B8664642) ring. nih.govnih.gov Subsequent oxidation or further modification can lead to fully aromatic pyrimidine derivatives. These compounds are known to possess a wide range of pharmacological activities. nih.govnih.govresearchgate.net
Other Heterocyclic Systems
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, the bromine atom can be utilized in palladium-catalyzed intramolecular cyclizations to form fused ring systems. Additionally, the acetate portion can be modified to contain other reactive groups, which can then participate in ring-forming reactions. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, for instance, can involve the bromophenyl moiety as a substituent on a pre-formed heterocyclic ring. scielo.br The synthesis of quinoline (B57606) derivatives has also been reported, where the bromophenyl group can be part of the starting materials in reactions like the Povarov reaction. rsc.org
Functionalization at the Acetate Methylene (B1212753) Group
The methylene group (the -CH2- group) in the acetate portion of this compound is an active methylene group, meaning the adjacent carbonyl group makes the protons on this carbon acidic and thus amenable to removal by a base. This allows for a variety of functionalization reactions to occur at this position.
Deprotonation of the methylene group with a suitable base generates a carbanion, which can then react with various electrophiles. For example, alkylation reactions with alkyl halides can introduce alkyl substituents at the methylene position. Condensation reactions with aldehydes or ketones, such as the Knoevenagel condensation, can lead to the formation of carbon-carbon double bonds. These reactions significantly increase the structural diversity of derivatives that can be prepared from this compound. The reactivity of this position is influenced by the nature of the ester group and the substituents on the aromatic ring. researchgate.net
Structure-Reactivity Relationships in Novel Derivatives
The relationship between the structure of derivatives of this compound and their chemical reactivity is a crucial aspect of their synthetic utility. The electronic properties of substituents on the phenyl ring have a significant impact on the reactivity of both the bromine atom and the acetate moiety.
Electron-withdrawing groups on the aromatic ring can enhance the reactivity of the bromine atom towards nucleophilic aromatic substitution and facilitate palladium-catalyzed cross-coupling reactions. Conversely, electron-donating groups may decrease this reactivity.
In the context of heterocyclic synthesis, the nature and position of substituents on the bromophenyl ring can influence the regioselectivity and stereoselectivity of cyclization reactions. For instance, in the synthesis of quinoline derivatives, the electronic nature of the substituents on the aniline (B41778) and aldehyde precursors can affect the reaction outcome. rsc.org
Furthermore, the steric hindrance and electronic effects of substituents introduced at the methylene group can influence the subsequent transformations of the molecule. Understanding these structure-reactivity relationships is essential for the rational design of synthetic routes to novel and complex molecules based on the this compound scaffold. elsevierpure.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-(3-bromophenyl)acetate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl ester protons.
The aromatic region typically displays complex splitting patterns due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The substitution pattern of the bromine atom at the meta position influences the chemical shifts and coupling constants of the remaining four aromatic protons. The methylene protons adjacent to the aromatic ring and the carbonyl group appear as a singlet, while the methyl protons of the ester group also present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H |
| ~7.39 | t | 1H | Ar-H |
| ~7.22 | t | 1H | Ar-H |
| ~7.18 | d | 1H | Ar-H |
| 3.69 | s | 3H | -OCH₃ |
| 3.62 | s | 2H | -CH₂- |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and the spectrometer frequency. The assignments are based on typical chemical shift values for substituted benzene derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum shows a signal for the carbonyl carbon of the ester group at the downfield end, typically around 170 ppm. The aromatic carbons appear in the range of approximately 120-140 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic chemical shift. The methylene carbon and the methoxy (B1213986) carbon appear at the upfield end of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (Ester) |
| ~137.0 | Ar-C |
| ~131.5 | Ar-C |
| ~130.2 | Ar-C |
| ~127.5 | Ar-C |
| ~122.5 | Ar-C-Br |
| ~122.0 | Ar-C |
| ~52.3 | -OCH₃ |
| ~40.8 | -CH₂- |
Note: The assignments are based on predicted chemical shifts and data from structurally similar compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the protons on the aromatic ring. Cross-peaks would be observed between adjacent aromatic protons, allowing for a definitive assignment of their positions relative to each other. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. science.gov An HSQC spectrum would show a correlation cross-peak between the methylene proton signal and the methylene carbon signal, as well as a cross-peak connecting the methoxy proton signal to the methoxy carbon signal. The aromatic protons would also show correlations to their respective attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). science.gov This is instrumental in piecing together the molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons, confirming the placement of the acetate (B1210297) group on the phenyl ring.
Correlations from the methyl protons to the carbonyl carbon.
Correlations from the aromatic protons to neighboring aromatic carbons, further solidifying the assignments of the substituted ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent peak is the strong absorption from the carbonyl (C=O) stretching vibration of the ester group.
Other significant absorptions include the C-O stretching vibrations of the ester, C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, and vibrations associated with the substituted benzene ring. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2955 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1595, ~1570, ~1475 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1260, ~1160 | Strong | C-O Stretch (Ester) |
| ~780, ~690 | Strong | C-H Bending (Aromatic) |
| ~550 | Medium-Weak | C-Br Stretch |
Note: These are predicted and typical values for the respective functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent.
The symmetric stretching of the benzene ring and the C-Br stretch would likely give rise to strong Raman signals. The C=O stretch is also observable, though often weaker than in the IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibration |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~1590 | Strong | Aromatic Ring Breathing |
| ~1000 | Very Strong | Aromatic Ring Trigonal Breathing |
| ~550 | Strong | C-Br Stretch |
Note: These are predicted values based on the expected Raman activity of the molecular vibrations.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through fragmentation analysis. For this compound, various mass spectrometric methods are employed to confirm its identity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. While specific experimental HRMS data for this compound is not widely available in surveyed literature, theoretical calculations predict the exact masses for various adducts of the molecule (C9H9BrO2). These predictions are crucial for confirming the presence of the compound in a sample when analyzed by HRMS.
| Adduct | Predicted m/z |
| [M+H]+ | 228.9859 |
| [M+Na]+ | 250.9678 |
| [M-H]- | 226.9713 |
| [M+NH4]+ | 246.0124 |
| [M+K]+ | 266.9417 |
| [M+H-H2O]+ | 210.9753 |
| [M+HCOO]- | 272.9768 |
| [M+CH3COO]- | 286.9924 |
This table presents predicted m/z values and is intended as a guide for experimental analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would be expected to generate protonated molecules, [M+H]+, or adducts with ions present in the solvent, such as sodium ([M+Na]+). The resulting mass spectrum would show prominent peaks corresponding to these species, confirming the molecular weight of the compound. Detailed experimental ESI-MS spectra for this specific compound are not readily found in public databases, but the technique remains a standard method for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would show a characteristic retention time for the compound, and the subsequent mass spectrum would display a molecular ion peak and a specific fragmentation pattern. This pattern arises from the ionization and subsequent fragmentation of the molecule, providing a "fingerprint" that can be used for identification by comparing it to spectral libraries. While a specific experimental GC-MS chromatogram and mass spectrum for this compound are not provided in the searched literature, the technique is a primary method for its purity assessment and identification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. As of the latest literature search, a crystal structure for this compound has not been reported in the primary scientific literature. Should a crystalline sample be obtained, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity of the atoms and the conformation of the molecule in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Methyl 2-(3-bromophenyl)acetate. researchgate.netresearchgate.net DFT methods calculate the electron density of a system to determine its energy and, from there, a wide range of molecular properties. researchgate.netresearchgate.net These calculations are fundamental to optimizing the molecule's geometry, revealing the most stable three-dimensional arrangement of its atoms, and to understanding its electronic makeup, which dictates its chemical behavior.
The flexibility of this compound is primarily due to the rotation around the single bonds, specifically the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bond within the ester moiety. Conformational analysis aims to identify the stable isomers (conformers) and map their relative energies.
Table 1: Representative Energetic Profile Data for Phenylacetate (B1230308) Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | ~0° | 0.00 | 75.3 |
| B | ~90° | 2.50 | 1.4 |
| C | ~180° | 1.05 | 23.3 |
Note: This table presents hypothetical but representative data based on typical findings for similar aromatic esters to illustrate the output of a conformational analysis.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy and spatial distribution of these orbitals in this compound provide critical information about its electrophilic and nucleophilic nature.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be primarily localized on the bromine atom and the π-system of the phenyl ring, which are the most electron-rich areas.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest-energy orbital that can accept electrons. In this molecule, the LUMO is anticipated to be an antibonding π* orbital, concentrated around the carbonyl group (C=O) and extending into the aromatic ring.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Representative FMO Data for this compound
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.58 | Phenyl Ring, Bromine Atom |
| LUMO | -0.89 | Carbonyl Group, Phenyl Ring |
| HOMO-LUMO Gap | 5.69 | - |
Note: This table contains theoretical values calculated using DFT (B3LYP/6-31G(d) level) to illustrate typical FMO properties.
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule from the perspective of an approaching electrophile. uni-muenchen.depreprints.org It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. mdpi.com
Negative Regions (Red/Yellow): These areas have an excess of electron density and represent the most favorable sites for electrophilic attack. For this compound, the most negative potential is located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net
Positive Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring typically show positive electrostatic potential. researchgate.net
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding, electrophilic, and nucleophilic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.dematerialsciencejournal.org This method is exceptionally useful for quantifying intramolecular interactions like charge delocalization and hyperconjugation. nih.gov
In NBO analysis, interactions between filled (donor) NBOs and empty (acceptor) NBOs are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions is a measure of their significance. wisc.edu For this compound, key hyperconjugative interactions would include:
Delocalization from the lone pairs of the ester oxygen atoms into the antibonding π* orbital of the C=O bond.
Interaction between the π-orbitals of the phenyl ring and the antibonding σ* orbitals of adjacent C-C and C-H bonds.
Delocalization from the bromine atom's lone pairs into the antibonding π* orbitals of the aromatic ring.
Table 3: Representative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(2) O(carbonyl) | π(C=O) | ~45.25 | Lone Pair -> Antibond |
| LP(1) O(ether) | σ(C-C) | ~25.38 | Lone Pair -> Antibond |
| π(C=C) phenyl | π(C=O) | ~15.50 | Pi-bond -> Antibond |
| LP(3) Br | π(C-C) phenyl | ~12.23 | Lone Pair -> Antibond |
Note: The E(2) values are representative examples drawn from studies on molecules with similar functional groups to illustrate the concept. materialsciencejournal.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate energy barriers, providing a detailed narrative of how reactants are converted into products. nih.gov
This compound is a common substrate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom is replaced. acs.org Computational studies can model the entire catalytic cycle of such a reaction, for instance, involving a palladium catalyst. The key steps that can be modeled include:
Oxidative Addition: The initial step where the C-Br bond of this compound adds to the low-valent palladium catalyst.
Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the catalyst.
For each step in a reaction mechanism, there exists a high-energy transition state (TS) that must be surmounted. Locating the geometry of this TS and calculating its energy relative to the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. usp.br
In the context of a Suzuki reaction with this compound, DFT calculations can model the transition state for the rate-limiting step, which is often the oxidative addition. mdpi.com The calculated activation energy provides a quantitative prediction of the reaction's feasibility under different conditions. Comparing the activation energies for competing reaction pathways can explain the observed product selectivity. For example, computational studies on similar SN2 reactions show that solvent effects, explicitly modeled, can dramatically alter activation barriers. usp.br
Table 4: Representative Calculated Activation Energies for a Model Reaction Step
| Reaction Step | Solvent | Activation Energy (ΔG‡) (kcal/mol) |
| Oxidative Addition | Gas Phase | 8.5 |
| Oxidative Addition | Acetonitrile | 11.9 |
| Oxidative Addition | Water | 23.7 |
Note: This table presents data adapted from computational studies on analogous nucleophilic substitution reactions to illustrate the type of information gained from transition state analysis. usp.br
Reaction Pathway Prediction
Computational chemistry offers powerful tools for predicting the most likely pathways of chemical reactions. For a molecule like this compound, this can involve identifying potential starting materials and predicting the outcomes of specific reactions.
One advanced approach is retrosynthetic analysis, which works backward from a target molecule to identify potential precursors. Modern methods in this area utilize neural machine translation and deep learning models to predict retrosynthetic pathways. These models are often trained on large datasets of known reactions, such as the USPTO dataset. chemrxiv.orgnih.gov
For instance, a method called RetroTRAE, which uses a Transformer-based model, has shown high accuracy in predicting single-step retrosynthesis. chemrxiv.orgnih.govchemrxiv.org This approach represents molecules as a collection of atomic environments, which allows the model to learn the changes in these environments during a chemical reaction. chemrxiv.orgresearchgate.net This technique has achieved top-1 accuracies of over 58% on standard datasets, outperforming many previous methods. chemrxiv.orgnih.gov Such computational tools can be applied to this compound to explore potential synthetic routes and identify key intermediates.
In Silico Prediction of Spectroscopic Parameters
Computational methods are also extensively used to predict the spectroscopic properties of molecules. These predictions are vital for interpreting experimental data and confirming the structure of a compound. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose.
For example, in a study of a related compound, DFT calculations using the B3LYP method and a 6-311++G(d,p) basis set were used to generate a theoretical FT-IR spectrum. mdpi.com This computed spectrum was then compared with the experimental spectrum to validate the molecular structure. A similar approach could be applied to this compound to predict its vibrational frequencies and compare them with experimental FT-IR data.
Similarly, NMR chemical shifts can be predicted using computational models. Although not specifically detailed for this compound in the provided context, the NMR data for structurally similar compounds have been reported, providing a basis for comparison with computationally predicted values. iucr.org
The following table provides an example of the kind of data that can be generated through these predictive methods, though it is important to note that these are illustrative and would need to be calculated specifically for this compound.
Table 1: Predicted Spectroscopic Parameters for a Hypothetical Analog
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (ppm) | |
| Aromatic Protons | 7.20 - 7.60 |
| Methylene (B1212753) Protons (-CH₂) | 3.70 |
| Methyl Protons (-OCH₃) | 3.65 |
| ¹³C NMR (ppm) | |
| Carbonyl Carbon (C=O) | 171.0 |
| Aromatic Carbons | 125.0 - 135.0 |
| Methylene Carbon (-CH₂) | 40.0 |
| Methyl Carbon (-OCH₃) | 52.0 |
| FT-IR (cm⁻¹) | |
| C=O Stretch | 1735 |
| C-O Stretch | 1250 |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. chemrxiv.org These simulations are particularly valuable for understanding how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. chemrxiv.orgnih.gov
MD simulations can provide detailed insights into the binding mechanisms of a ligand to its target. researchgate.net For example, simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-target complex, and the conformational changes that occur upon binding. nih.govnih.gov
In a typical MD simulation study, a system is set up containing the ligand and the target molecule in a simulated physiological environment. chemrxiv.org The forces between the atoms are calculated using a force field, and the equations of motion are integrated to track the trajectory of each atom over time. chemrxiv.org The resulting trajectory can be analyzed to understand the dynamics of the system. nih.gov
The stability of the ligand-target complex is often assessed by calculating the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically exhibit limited fluctuations in RMSD after an initial equilibration period. nih.gov
The following table outlines the key steps and outputs of a typical MD simulation study for a ligand-target interaction.
Table 2: Overview of a Molecular Dynamics Simulation Study
| Step | Description | Key Outputs |
|---|---|---|
| System Setup | The ligand and target are placed in a simulation box with solvent and ions to mimic a biological environment. chemrxiv.org | Initial coordinates of all atoms. |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | An energy-minimized structure. |
| Equilibration | The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state. | A stable, equilibrated system. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. nih.gov | A trajectory file containing the positions, velocities, and forces of all atoms over time. |
| Analysis | The trajectory is analyzed to calculate various properties of the system. | RMSD, root mean square fluctuation (RMSF), binding free energies, and identification of key intermolecular interactions. frontiersin.org |
Through these simulations, researchers can predict the binding affinity of a ligand to its target and identify the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.org This information is crucial for the rational design of new molecules with improved binding properties.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate |
| Methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate |
| Methyl (2Z)-2-(4-methoxyphenyl)hydrazinylideneacetate |
| Methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate |
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |
| 4-cyano benzaldehyde |
| (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone |
| hydroxyflutamide |
| enzalutamide |
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Synthon for Complex Molecular Architectures
Methyl 2-(3-bromophenyl)acetate serves as a crucial starting material, or synthon, for the assembly of intricate molecular structures. Its utility stems from the reactivity of both the bromine atom and the acetate (B1210297) group, which allow for a variety of chemical transformations. The bromine atom, for instance, is a key functional group for participating in cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon bonds. biosynth.com
One notable application is in the synthesis of the methyl ester derivative of (R)-Flurbiprofen. pharmaffiliates.com (R)-Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) and is also being investigated for its potential in treating Alzheimer's disease. pharmaffiliates.com The synthesis of this complex molecule highlights the importance of this compound as a building block for pharmacologically active compounds.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, providing another point of modification for building more complex structures. bldpharm.com This versatility allows chemists to strategically incorporate the 3-bromophenylacetic acid moiety into larger, more elaborate molecular frameworks.
Role in the Synthesis of Biphenyl (B1667301) and Related Aromatic Systems
The presence of the bromine atom on the phenyl ring makes this compound an ideal substrate for Suzuki-Miyaura coupling reactions. wikipedia.org This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide (in this case, the bromo-compound) and an organoboron species, such as a boronic acid or ester. wikipedia.orgyoutube.com
The Suzuki coupling is widely used to synthesize polyolefins, styrenes, and, most relevantly here, substituted biphenyls. wikipedia.org Biphenyls are a class of organic compounds that feature two connected phenyl rings and are found in many natural products and synthetic molecules with a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. gre.ac.uk
By reacting this compound with various arylboronic acids, a diverse library of biphenyl derivatives can be synthesized. gre.ac.uk The ester functionality of the starting material can be further modified before or after the coupling reaction, adding another layer of complexity and allowing for the creation of a vast array of novel biphenyl compounds with potentially unique properties. The general scheme for the Suzuki reaction involves an oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product and regenerate the catalyst. wikipedia.org
Contributions to the Development of Specialty Chemicals
The versatility of this compound as a reactive intermediate extends to the synthesis of various specialty chemicals. Its ability to undergo cross-coupling reactions, as well as other transformations at the bromine and ester sites, makes it a valuable component in the production of fine chemicals and materials with specific functions. biosynth.com
For instance, derivatives of this compound can be utilized in the creation of organic building blocks for various applications, including the synthesis of pharmaceutical intermediates and materials for life sciences. bldpharm.com The strategic placement of the bromo and acetate functionalities allows for sequential and controlled chemical modifications, leading to the development of high-value specialty chemicals with tailored properties.
Exploration in New Materials and Chemical Processes
The exploration of this compound and its derivatives is an active area of research in the development of new materials and chemical processes. The core structure of this compound provides a scaffold that can be functionalized to create materials with novel optical, electronic, or magnetic properties. bldpharm.com
For example, the incorporation of the 3-bromophenylacetate unit into larger polymeric or supramolecular structures could lead to materials with unique self-assembly characteristics or enhanced thermal stability. The reactivity of the bromine atom allows for post-polymerization modification, enabling the fine-tuning of material properties.
Furthermore, the study of reactions involving this compound contributes to the development of more efficient and sustainable chemical processes. Research into ligand-free Suzuki couplings, for instance, aims to simplify reaction conditions and reduce waste, making the synthesis of biphenyls and other important compounds more environmentally friendly. researchgate.net
Potential as Nonlinear Optical Materials
A particularly exciting area of application for derivatives of this compound is in the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. researchgate.net These materials are crucial for a wide range of advanced technologies, including optical computing, broadband optical communications, and optical data storage. researchgate.netnih.gov
Organic molecules with extended π-conjugated systems, often featuring electron donor and acceptor groups, can exhibit significant NLO properties. nih.govnih.gov The synthesis of such molecules often relies on the strategic coupling of aromatic building blocks. This compound, through reactions like the Suzuki coupling, can be used to create larger conjugated systems with tailored electronic properties.
By incorporating the 3-bromophenylacetate moiety into A-D-A (acceptor-donor-acceptor) type structures or other conjugated frameworks, it is possible to design and synthesize novel organic compounds with high third-order NLO responses. nih.gov The delocalization of π-electrons across the molecular framework is key to achieving a large nonlinear optical response. nih.gov Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the NLO properties of designed molecules and guide synthetic efforts. nih.govresearchgate.net The investigation of these materials could lead to the development of next-generation optical devices with enhanced performance. researchgate.net
Biological and Biomedical Research Applications
Investigation as a Biochemical Probe for Enzyme and Protein Interactions
Methyl 2-(3-bromophenyl)acetate and its derivatives are utilized as biochemical reagents in life science research. medchemexpress.com Specifically, 2-(3-Bromophenyl)acetic acid, a related compound, serves as a biochemical tool for studying biological materials and organic compounds. medchemexpress.com These compounds are instrumental in investigating the interactions between small molecules and biological macromolecules like enzymes and proteins.
One area of focus is their interaction with enzymes involved in neurotransmission. N-Methyl-D-aspartate receptors (NMDAR) are critical ligand-gated ion channels in the brain, and their function is modulated by various agonists and antagonists. frontiersin.orgfrontiersin.org Understanding the enzymes that regulate the levels of these modulators is key to developing treatments for neurological disorders. frontiersin.orgfrontiersin.org Biochemical probes help in studying these enzymatic pathways.
Preclinical Evaluation for Anti-inflammatory Activities
While direct preclinical anti-inflammatory studies on this compound are not extensively documented in the provided results, the broader class of compounds and its derivatives have been investigated for such properties. For instance, various methyl salicylate (B1505791) derivatives have demonstrated significant in vivo anti-inflammatory effects in mouse models of xylol-induced ear edema and carrageenan-induced paw edema. mdpi.com These studies often use standard drugs like aspirin (B1665792) and indomethacin (B1671933) as controls to evaluate the potency of the new compounds. mdpi.comdovepress.com The anti-inflammatory activity is typically assessed by measuring the reduction in edema (swelling) over a period of time. dovepress.comnih.gov
| Compound/Extract | Dose | Model | Maximum Inhibition (%) | Reference |
| Methanol (B129727) root extract of Echinops kebericho | 400 mg/kg | Carrageenan-induced paw edema | 70.00% | dovepress.com |
| Methanol root extract of Echinops kebericho | 400 mg/kg | Formalin-induced paw edema | 79.87% | dovepress.com |
| Premna schimperi leaf extract | 200, 400, 800 mg/kg | Acute and sub-acute inflammation models | Significant reduction in paw edema (p<0.001) | nih.gov |
| Methyl salicylate derivatives (M1-M16, excluding M10) | 100 mg/kg | Xylol-induced ear edema & Carrageenan-induced paw edema | Potent anti-inflammatory activity compared to aspirin | mdpi.com |
Preclinical Evaluation for Anticancer Activities and Mechanism of Action
The anticancer potential of compounds related to this compound often lies in their ability to modulate the activity of specific enzymes and receptors crucial for cancer cell survival and proliferation. One of the primary targets is the microtubule network, which is essential for cell division. nih.gov Microtubule-targeting agents can disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov
Another approach involves targeting metabolic enzymes. For example, 3-bromopyruvate (B3434600) (3-BP), a related compound, exhibits broad-spectrum anticancer activity by inhibiting key enzymes in glycolysis and the TCA cycle, thereby disrupting the energy production machinery of malignant cells. plos.org
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govmdpi.com This method is extensively used to study the interaction of potential anticancer agents with their biological targets, such as tubulin. nih.govnih.gov
Tubulin, the protein subunit of microtubules, has several binding sites for different classes of inhibitors. mdpi.com In silico studies have shown that various compounds can bind to the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization. nih.gov These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. mdpi.com For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues in the binding pocket of the target protein. nih.govnih.gov
The anticancer effects of these compounds are often mediated by the inhibition of specific cellular pathways. Disruption of the microtubule network, for instance, can lead to cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. nih.gov This ultimately triggers the apoptotic pathway, leading to cell death.
Furthermore, some compounds have been shown to down-regulate the expression of proteins like COX-2, which is involved in inflammation and can be upregulated in certain cancers. mdpi.com They may also inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com
Applications in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial reagent in the synthesis of various pharmaceutical compounds. pharmaffiliates.com One notable application is in the synthesis of the methyl ester derivative of (R)-Flurbiprofen. pharmaffiliates.com (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) and is also being investigated for its potential in treating Alzheimer's disease. pharmaffiliates.com
The compound is also a building block for creating more complex molecules with potential therapeutic activities. For example, it is a precursor in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, which is a degradation product of Asenapine. chemicalbook.com Asenapine is an antipsychotic drug that acts as an antagonist for serotonin (B10506) and dopamine (B1211576) receptors. chemicalbook.com
Precursor for (R)-Flurbiprofen Analogues and Related Nonsteroidal Anti-inflammatory Drugs
This compound serves as a key reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen. pharmaffiliates.com Flurbiprofen (B1673479) is a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. nih.gov The synthesis of (R)-Flurbiprofen analogues is of particular interest as researchers aim to develop new NSAIDs with improved efficacy and reduced side effects. researchgate.net By modifying the structure of flurbiprofen, scientists can fine-tune its pharmacological properties, potentially leading to more potent and selective drugs. researchgate.net The use of this compound provides a convenient starting point for introducing specific chemical modifications to achieve these goals.
Development of Novel Therapeutic Agents with Improved Efficacy and Safety Profiles
The development of new drugs with enhanced efficacy and better safety profiles is a primary goal in pharmaceutical research. This compound and its derivatives have been investigated for their potential to yield novel therapeutic agents. For instance, research into flurbiprofen analogues aims to create compounds that are not only more potent inhibitors of inflammation but also have a reduced risk of gastrointestinal toxicity, a common side effect of NSAIDs. researchgate.net This involves designing molecules that can selectively target the enzymes responsible for inflammation without affecting those that protect the stomach lining.
Antimicrobial Activity Studies
In an era of increasing antibiotic resistance, the search for new antimicrobial agents is of paramount importance. Derivatives of this compound have shown promise in this area, exhibiting both antibacterial and antifungal properties.
Antibacterial Efficacy
Studies have demonstrated that bromophenol derivatives, which can be synthesized from precursors like this compound, possess significant antibacterial activity. nih.gov For example, certain bromophenol compounds have been shown to be effective against Staphylococcus aureus (S. aureus) and even methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.net The antibacterial effect of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. Research has also explored the potential of these derivatives to inhibit biofilm formation, a key virulence factor that allows bacteria to evade antibiotics. nih.gov
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. For example, studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, which can be derived from related bromo-phenyl compounds, have shown promising results against fungal pathogens like Candida albicans. zsmu.edu.ua The structure-activity relationship studies of these compounds have revealed that modifications to the triazole ring can significantly influence their antifungal potency. zsmu.edu.ua
Larvicidal Activity Investigations
Mosquito-borne diseases remain a significant global health problem. One approach to controlling these diseases is to target the mosquito larvae. While direct studies on the larvicidal activity of this compound are not extensively documented, research on related plant-derived extracts containing complex mixtures of active compounds has shown potential in controlling mosquito larvae. nih.gov This suggests that synthetic compounds derived from bromo-phenyl structures could be explored for their larvicidal properties, offering a potential alternative to conventional insecticides.
ADME and Toxicity Prediction in Drug Discovery
Before a new compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and potential toxicity must be evaluated. ijraset.com In modern drug discovery, computational tools are increasingly used to predict these properties, saving time and resources. researchgate.netnih.govnih.gov
This compound and its derivatives are subjected to these in silico analyses to assess their drug-likeness. researchgate.net These predictive models help researchers to identify compounds with favorable ADME profiles, such as good oral bioavailability and the ability to cross biological barriers like the blood-brain barrier. researchgate.netresearchgate.net Toxicity prediction is also crucial to flag any potential for adverse effects early in the development process. nih.govresearchgate.net By using these computational methods, scientists can prioritize the most promising candidates for further experimental testing.
Lack of Evidence for "this compound" in Agrochemical Research
Extensive research has not yielded specific information detailing the application of this compound in the field of agrochemical research, including its role as an intermediate in the synthesis of pesticides and herbicides or in structure-activity relationship studies for agrochemical derivatives.
The primary identified application of this compound is as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug. Scientific literature and chemical databases predominantly catalog its use within pharmaceutical and organic synthesis contexts, with no substantive data pointing towards its use in the development of agricultural chemicals.
Further investigation into related chemical structures, such as derivatives of 3-bromophenylacetic acid and compounds containing a bromophenylacetate moiety, also failed to establish a direct link to the development of pesticides or herbicides. General searches on the structure-activity relationships of bromophenylacetate derivatives did not provide specific examples relevant to agrochemical applications.
Therefore, based on the available scientific and technical information, there is no evidence to support the specific roles outlined for this compound within agrochemical research as detailed in the requested article structure. The compound's known utility appears to be confined to non-agrochemical sectors.
Q & A
Q. Q1: What are the standard synthetic routes for preparing Methyl 2-(3-bromophenyl)acetate, and how are yields optimized?
Methodological Answer: The most common method involves esterification of 2-(3-bromophenyl)acetic acid (CAS 1878-67-7) using methanol or ethanol with acid catalysts like thionyl chloride (SOCl₂) or sulfuric acid. Key steps include:
- Dissolving the acid in methanol, adding SOCl₂ dropwise at 0–10°C, followed by reflux (80–85°C) for 2–15 hours .
- Yields typically exceed 95% when using SOCl₂ due to efficient removal of water via azeotropic distillation .
- Alternative routes include Dean-Stark traps for water removal in refluxing toluene, achieving similar yields .
Characterization: Confirm via NMR (δ 3.61 ppm for methoxy protons, 3.70 ppm for methylene protons) and LC-MS ([M+H] at m/z 229.0/231.0) .
Advanced Synthesis: Handling Contradictory Yield Data
Q. Q2: Why do reported yields for esterification vary (88–98%), and how can researchers address this variability?
Methodological Answer: Discrepancies arise from:
- Catalyst choice: SOCl₂ gives higher yields (95–98%) compared to H₂SO₄ (88–95%) due to better protonation and activation of the carboxylic acid .
- Reaction time: Prolonged reflux (15 hours vs. 2 hours) improves conversion but risks side reactions (e.g., transesterification) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or aqueous workup (NaHCO₃ washing) minimizes impurities .
Recommendation: Optimize using SOCl₂ in methanol with 3-hour reflux, followed by vacuum distillation for >95% purity .
Structural and Analytical Challenges
Q. Q3: How can researchers resolve ambiguities in structural confirmation, particularly distinguishing regioisomers?
Methodological Answer:
- X-ray crystallography: Resolves regiochemistry (e.g., para vs. meta substitution) but requires single crystals, which are challenging for liquids .
- Advanced NMR: -NMR and 2D techniques (HSQC, COSY) differentiate substitution patterns via coupling constants and carbon shifts. For example, meta-substituted aromatics show distinct splitting in NMR .
- High-resolution MS (HRMS): Confirms molecular formula (C₉H₉BrO₂, exact mass 228.9754) to rule out impurities .
Mechanistic Insights in Organic Reactions
Q. Q4: What is the mechanistic role of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The bromine atom at the meta position enables palladium-catalyzed coupling with boronic acids. Key considerations:
- Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures at 60–80°C .
- Substrate activation: Oxidative addition of Pd(0) to the C-Br bond precedes transmetallation with the boronic acid .
- Steric effects: The meta-bromo group reduces steric hindrance compared to ortho-substituted analogs, improving coupling efficiency .
Applications in Medicinal Chemistry
Q. Q5: How is this compound utilized in synthesizing bioactive molecules?
Methodological Answer:
- Flurbiprofen derivatives: Serves as a precursor for (R)-Flurbiprofen methyl ester, a nonsteroidal anti-inflammatory drug (NSAID) with potential Alzheimer’s applications. React via hydrolysis to the free acid, followed by chiral resolution .
- Heterocyclic synthesis: Used in pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine scaffolds via condensation with amines (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine) in o-xylene under acidic conditions .
Stability and Storage Considerations
Q. Q6: What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to inhibit photodegradation and thermal decomposition .
- Solvent stability: Dissolve in anhydrous acetonitrile or DMSO for long-term stock solutions (>5 years stability) .
- Moisture control: Use molecular sieves (3Å) in storage containers to prevent hydrolysis .
Troubleshooting Impurity Formation
Q. Q7: How can researchers mitigate byproducts like diesters or brominated side products during synthesis?
Methodological Answer:
- Control reaction stoichiometry: Use excess methanol (5:1 molar ratio vs. acid) to favor monoester formation .
- Low-temperature addition: Add SOCl₂ at 0°C to minimize exothermic side reactions (e.g., dimerization) .
- Purification: Employ flash chromatography (hexane:ethyl acetate, 4:1) to separate diesters (Rf ~0.9) from the monoester (Rf ~0.6) .
Environmental and Safety Protocols
Q. Q8: What safety measures are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste disposal: Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .
- Emergency response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Analytical Method Development
Q. Q9: How can researchers validate purity for GMP-compliant synthesis of this compound?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) at 1 mL/min; monitor at 254 nm. Purity ≥98% is achievable with retention time ~8.2 minutes .
- Residual solvent analysis: GC-MS with headspace sampling detects methanol (<3000 ppm) and SOCl₂ derivatives (e.g., MeCl) .
- Elemental analysis: Confirm Br content (theoretical 34.8%) via ICP-MS to verify stoichiometry .
Computational Modeling for Reaction Optimization
Q. Q10: How can DFT calculations guide the optimization of this compound in catalytic reactions?
Methodological Answer:
- Transition state analysis: Model Pd-catalyzed coupling reactions using Gaussian09 with B3LYP/6-31G* basis sets to identify energy barriers for C-Br bond activation .
- Solvent effects: Use COSMO-RS to predict solubility in THF/water mixtures, optimizing reaction media for cross-coupling .
- Steric maps: Generate Hirshfeld surfaces (CrystalExplorer) to assess steric hindrance at the meta position, correlating with experimental coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
